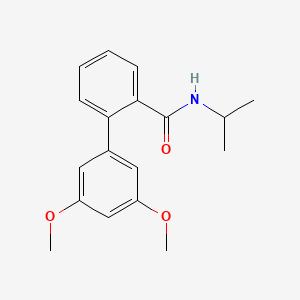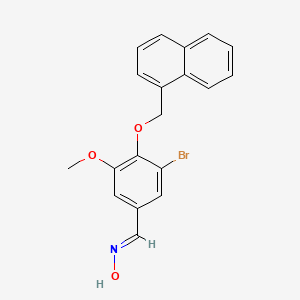
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA belongs to the class of thiazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
科学的研究の応用
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine exerts its biological effects by modulating various signaling pathways. For example, N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine in lab experiments is its relatively low toxicity. N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit low cytotoxicity in various cell lines, making it a suitable candidate for further in vitro and in vivo studies. However, one limitation of using N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is its limited solubility in aqueous solutions. This can make it difficult to administer N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine. One area of interest is the development of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the development of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine-based therapeutics for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine and to identify potential drug targets.
合成法
The synthesis of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of N-(4-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-12-7-5-11(6-8-12)17-15-18-14(10-20-15)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWJWKRXGHKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxyphenyl]-N-{4-[2-pyridinyl]-1,3-thiazol-2-yl}amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)
![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)
